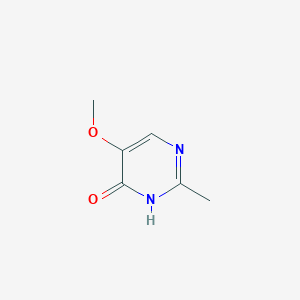

5-Methoxy-2-methylpyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-Methoxy-2-methylpyrimidin-4-ol, is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). The methoxy and methyl groups attached to the pyrimidine ring in this compound suggest modifications that could impact its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by C5-alkylation or cyclization. These compounds can then undergo further reactions, such as alkylation with diisopropoxyphosphoryl methoxy ethyl tosylate, to yield different regioisomers . Another example is the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles, which involves a relay catalytic cascade reaction . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applicable to the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various spectroscopic and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These techniques can provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with elemental halogens can yield halogen-substituted derivatives . Additionally, the thermal rearrangement of methoxypyrimidines can lead to N-methyl-2(or 4)-oxopyrimidines, demonstrating the reactivity of the methoxy group at different positions on the pyrimidine ring . These reactions are important for modifying the structure and enhancing the biological activity of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of a methyl group at the 5-position of 2,4-diaminopyrimidine derivatives has been shown to markedly inhibit retrovirus replication . Quantum chemical calculations, including the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals, and hyperpolarizability, can provide insights into the electronic properties and reactivity of these compounds . Additionally, the solubility, melting point, and stability of these compounds can be affected by their specific functional groups and overall molecular structure.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Summary of Application : “5-Methoxy-2-methylpyrimidin-4-ol” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used in early discovery research, but Sigma-Aldrich does not collect analytical data for this product .

- Results or Outcomes : As Sigma-Aldrich does not collect analytical data for this product, there are no specific results or outcomes available .

-

Psychedelic Research

- Summary of Application : There seems to be a confusion with “5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)”, a naturally occurring tryptamine . It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . Its effects include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .

- Methods of Application : 5-MeO-DMT is administered in a controlled setting, often through vaporization . The dosage varies, but one clinical trial has demonstrated the safety of vaporized dosing up to 18 mg .

- Results or Outcomes : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRXBZSZNOSWGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methylpyrimidin-4-ol | |

CAS RN |

67383-33-9, 698-35-1 |

Source

|

| Record name | 5-Methoxy-2-methyl-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)